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Compound of Interest

(4-Azepan-1-ylcyclohexyl)amine
Compound Name:

dihydrochloride
CAS No.: 2206243-16-3
Cat. No.: B1478194

Get Quote

Executive Summary

The (4-Azepan-1-ylcyclohexyl)amine core (and its stabilized dihydrochloride salt form)
represents a "privileged scaffold” in modern medicinal chemistry. It is characterized by a semi-
rigid cyclohexane spacer separating a bulky, hydrophobic azepane ring from a primary amine
functional handle.

This architecture is extensively utilized in the discovery of ligands for Sigma Receptors (

and

), Chemokine Receptors (CCR5/CCRZ2), and Nociceptin Receptors (NOP). The scaffold's value
lies in its ability to orient the basic nitrogen of the azepane ring—a critical pharmacophore
element—at a precise distance from the primary amine, which serves as the attachment point
for aromatic "head groups" (amides, ureas, or sulfonamides).

This guide details the chemical architecture, synthesis, stereochemical isolation, and
pharmacological utility of this derivative, designed for researchers optimizing GPCR and ion
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channel modulators.

Chemical Architecture & Stereochemistry
Structural Analysis

The molecule consists of three distinct domains:

o The Hydrophobic Tail (Azepane): A seven-membered saturated nitrogen heterocycle. Unlike
the more common piperidine (6-membered), the azepane ring introduces unique
conformational flexibility and increased hydrophobicity, often improving affinity for the
hydrophobic pockets of Sigma-1 receptors.

e The Linker (Cyclohexane): A 1,4-disubstituted cyclohexane ring. This provides a semi-rigid
scaffold that reduces the entropic cost of binding compared to linear alkyl chains.

e The Polar Anchor (Primary Amine): The site of derivatization. In the dihydrochloride form ($
\cdot 2\text{HCI} $), both the tertiary azepane nitrogen and the primary amine are
protonated, rendering the compound a water-soluble solid suitable for aqueous coupling
reactions.

Critical Stereochemistry: Cis vs. Trans

The 1,4-substitution pattern on the cyclohexane ring creates two geometric isomers: Cis and
Trans.

e Trans-isomer: Substituents are in the diequatorial conformation (thermodynamically favored).
This extends the molecule linearly.

o Cis-isomer: One substituent is axial and one is equatorial. This creates a "bent"
conformation.

Impact on Pharmacology: In Sigma receptor ligand design, the stereochemistry is often the
determinant of selectivity.[1] For many

ligands, the cis-configuration allows the azepane nitrogen to interact with the aspartate residue
in the binding pocket while the "head group" engages secondary hydrophobic regions.
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Researchers must characterize the isomeric ratio of their starting material, as commercial
supplies may vary between pure isomers and mixtures.

Synthesis & Production Protocols

The synthesis typically proceeds via reductive amination of a protected ketone. Below is a
standardized workflow for generating the dihydrochloride salt.

Synthesis Workflow (DOT Diagram)
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Figure 1: Synthetic pathway for the production of (4-Azepan-1-ylcyclohexyl)amine
dihydrochloride.

Detailed Protocol: Reductive Amination

Objective: Synthesis of the 4-(azepan-1-yl)cyclohexan-1-one intermediate.

e Reagents: 1,4-Cyclohexanedione monoethylene ketal (1.0 eq), Azepane (1.1 eq), Sodium
triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), Dichloroethane (DCE).

e Procedure:

[¢]

Dissolve ketal and azepane in DCE under

atmosphere.

Add acetic acid and stir for 30 min to form the iminium ion.

[¢]

o

Cool to 0°C and add STAB portion-wise.

o

Stir at room temperature (RT) for 16h.
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o Quench: Add saturated

. Extract with DCM.

o Deprotection: Treat the crude ketal with 2N HCI in THF/Water at 60°C for 4h to unveil the
ketone.

Protocol: Formation of the Amine Dihydrochloride

Objective: Conversion of the ketone to the primary amine salt.

* Reagents: 4-(azepan-1-yl)cyclohexan-1-one, Ammonium Acetate (10 eq), Sodium
Cyanoborohydride (1.5 eq), Methanol.

e Procedure:
o Dissolve the ketone and ammonium acetate in dry methanol. Stir for 2h.
o Add

slowly. Stir for 24h.

o Workup: Basify with NaOH to pH > 12. Extract with DCM.

o Salt Formation: Dissolve the free base oil in diethyl ether. Add 4M HCI in dioxane dropwise
at 0°C.

o Filtration: Collect the white precipitate ((4-Azepan-1-ylcyclohexyl)amine
2HCI) by filtration under Argon (hygroscopic).
Pharmacological Applications[2][3][4][5][6][7]
Sigma-1 Receptor ( R) Ligands

The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated
Membrane (MAM). It modulates calcium signaling and cell survival.

e Mechanism: The basic nitrogen of the azepane ring mimics the positive charge of
endogenous ligands (like sphingosine), forming an electrostatic interaction with Asp126 in
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the

R binding pocket.

o Application: Neuroprotective agents for Alzheimer's, ALS, and neuropathic pain.

* Design Strategy: The primary amine is coupled to bulky aromatic acids (e.g., biphenyl-4-
carboxylic acid) to occupy the hydrophobic "primary sub-pocket."

Sigma-1 Signaling Pathway (DOT Diagram)
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Figure 2: Mechanism of action for Sigma-1 receptor agonists derived from the azepane-
cyclohexyl scaffold.
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CCR5 and CCR2 Chemokine Antagonists

This scaffold is structurally homologous to the core of Vicriviroc and Cenicriviroc.

» Role: The 4-aminocyclohexyl core serves as a rigid spacer that positions the basic azepane
(mimicking the tropane or piperidine of other antagonists) to interact with the acidic residues
(Glu283) in the transmembrane bundle of the chemokine receptor.

Comparative Data: Azepane vs. Piperidine

The choice between an azepane (7-membered) and piperidine (6-membered) ring significantly
alters physicochemical properties.

. Piperidine Impact on Drug
Feature Azepane Derivative L. .
Derivative Design

Azepane improves
. I . CNS penetration but
LogP (Lipophilicity) Higher (+0.5 approx) Lower
decreases water

solubility.

_ Azepane can "mold"
Conformational ] ] ) ) )
High (Flexible) Low (Chair form) into cryptic pockets;
Entropy e
Piperidine is rigid.

Both are highly basic;
pKa (Basicity) ~10.5 ~10.8 require salt formation

for storage.

The bulkier azepane
High (
Sigma-1 Affinity Moderate
often < 10 nM)

often fills the
hydrophobic pocket
better.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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